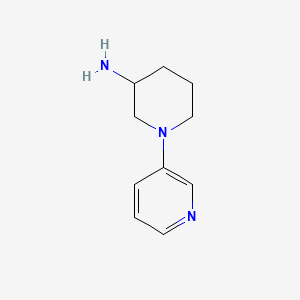

1-(3-Pyridinyl)-3-piperidinamine

Beschreibung

1-(Pyridin-3-yl)piperidin-3-amine is a heterocyclic compound that features both a pyridine ring and a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of both nitrogen-containing rings makes it a versatile building block for the synthesis of various bioactive molecules.

Eigenschaften

Molekularformel |

C10H15N3 |

|---|---|

Molekulargewicht |

177.25 g/mol |

IUPAC-Name |

1-pyridin-3-ylpiperidin-3-amine |

InChI |

InChI=1S/C10H15N3/c11-9-3-2-6-13(8-9)10-4-1-5-12-7-10/h1,4-5,7,9H,2-3,6,8,11H2 |

InChI-Schlüssel |

QQGCYGWCTBLGAX-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(CN(C1)C2=CN=CC=C2)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(Pyridin-3-yl)piperidin-3-amine can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and functional group tolerance.

Industrial Production Methods: Industrial production of 1-(pyridin-3-yl)piperidin-3-amine typically involves the hydrogenation of pyridine derivatives. This process can be catalyzed by molybdenum disulfide or other suitable catalysts . The reaction conditions are optimized to achieve high yields and selectivity.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Pyridin-3-yl)piperidin-3-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce secondary or tertiary amines.

Wissenschaftliche Forschungsanwendungen

Unfortunately, information specifically on the applications of "1-(3-Pyridinyl)-3-piperidinamine" is very limited in the provided search results. However, the search results do provide some context regarding piperidine derivatives and their uses, as well as methods for preparing related compounds.

Piperidine and its Derivatives

Piperidine is a structural element found in many pharmaceuticals and fine chemicals . Examples of medications that contain a piperidine structure include:

- Icaridin: Insect repellent

- Paroxetine: Selective serotonin reuptake inhibitor (SSRI)

- Methylphenidate, Ethylphenidate, Pipradrol, Desoxypipradrol: Stimulants and nootropics

- Loratadine: Histamine 1 (H1) receptor antagonists/inverse agonists

- Pitolisant: Histamine 3 (H3) receptor antagonists/inverse agonists

- Raloxifene: Selective estrogen receptor modulator (SERM)

- Minoxidil: Vasodilator

- Droperidol, Haloperidol, Melperone, Mesoridazine, Risperidone, Thioridazine: Antipsychotic medications

- Dipipanone, Fentanyl and analogs, Loperamide, Pethidine (meperidine), Prodine: Opioids

Piperidine derivatives have potential anticancer activity . Spirocyclic structures may play a key role in the biological activity of these compounds .

Synthesis of Piperidine Derivatives

One search result details a method for preparing 1-(3-methoxypropyl)-4-piperidinamine, a key intermediate in the synthesis of prucalopride, a drug used to treat constipation . The method involves using 4-aminopiperidine as a raw material and selectively protecting the primary amine with benzophenone . The free secondary amine then reacts with 3-methoxy-bromopropane, and the protecting group is removed under acidic conditions to obtain the product .

Histamine H3 and Sigma-1 Receptor Ligands

Wirkmechanismus

The mechanism by which 1-(pyridin-3-yl)piperidin-3-amine exerts its effects involves interactions with various molecular targets. It can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways involved depend on the specific biological context and the target molecules.

Vergleich Mit ähnlichen Verbindungen

Piperidine: A simpler structure with a single nitrogen-containing ring.

Pyridine: Another simpler structure with a single nitrogen-containing ring.

Piperazine: Contains two nitrogen atoms in a six-membered ring.

Uniqueness: 1-(Pyridin-3-yl)piperidin-3-amine is unique due to the combination of both pyridine and piperidine rings in its structure. This dual-ring system provides a versatile scaffold for the development of various bioactive compounds, making it more functionally diverse compared to simpler analogs .

Biologische Aktivität

1-(3-Pyridinyl)-3-piperidinamine, also known as a piperidine derivative, has garnered attention in pharmaceutical research due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential, supported by relevant studies and data.

Chemical Structure and Synthesis

This compound features a piperidine ring substituted with a pyridine moiety. The synthesis of such compounds typically involves methods like nucleophilic substitution or cyclization reactions, which allow for the introduction of various functional groups that can enhance biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Antiviral Activity : Research indicates that derivatives of piperidine compounds exhibit antiviral properties. For instance, some piperidine derivatives have been shown to inhibit HIV-1 replication in vitro, highlighting their potential as antiviral agents .

- Antibacterial Properties : Compounds within this class have demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The structure-activity relationship (SAR) studies suggest that modifications to the piperidine ring can enhance antibacterial potency .

- Cancer Therapeutics : Piperidine derivatives are being explored for their anticancer properties. Some studies report that these compounds can induce apoptosis in cancer cell lines, suggesting a mechanism that may involve the modulation of signaling pathways related to cell survival and proliferation .

Antiviral Activity Study

A study evaluated the antiviral activity of several piperidine derivatives against HIV-1. The results indicated that specific modifications to the piperidine structure significantly enhanced antiviral potency. For example, certain derivatives showed an EC50 value in the low micromolar range, indicating strong antiviral effects .

Antibacterial Efficacy

In another investigation focusing on antibacterial properties, this compound was tested against a panel of bacterial strains. The compound exhibited an IC50 value below 10 µM for Staphylococcus aureus, suggesting promising antibacterial activity .

Cancer Cell Line Studies

Recent research highlighted the cytotoxic effects of piperidine derivatives on various cancer cell lines. A notable study reported that a compound similar to this compound induced significant apoptosis in FaDu hypopharyngeal tumor cells with an IC50 value of approximately 15 µM . This underscores the potential role of such compounds in cancer therapy.

Table 1: Biological Activity Summary of this compound Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.